molecular formula C12H11NO2 B1631538 Ethyl Isoquinoline-3-carboxylate CAS No. 50458-79-2

Ethyl Isoquinoline-3-carboxylate

Cat. No. B1631538
CAS RN: 50458-79-2
M. Wt: 201.22 g/mol
InChI Key: IFSCYCNNAIADLI-UHFFFAOYSA-N
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Description

Ethyl Isoquinoline-3-carboxylate is a laboratory chemical . It is also known as Ethyl 3-isoquinolinecarboxylate with the CAS Number: 50458-79-2 .


Synthesis Analysis

The synthesis of ethyl 1,4-disubstitued isoquinoline-3-carboxylate derivatives was achieved in four steps utilizing readily available N-substituted phthalimide by employing Suzuki reaction as a key step . In the Pd(0)-catalyzed cross-coupling step, a regioselectivity was observed between a triflate-enol ether and a triflate-imino ether .


Molecular Structure Analysis

The molecular formula of Ethyl Isoquinoline-3-carboxylate is C12H11NO2 . The average molecular weight is 201.221 Da .


Chemical Reactions Analysis

When ethyl-3-benzyl-3,4-dihydroisoquinoline-3-carboxylates were treated with N-bromosuccinimide, ethyl isoquinoline-3-carboxylates were selectively formed via a radical pathway . These reactions proceed smoothly in moderate to excellent yields under transition-metal-free conditions, and a wide range of functional groups are tolerated .


Physical And Chemical Properties Analysis

Ethyl Isoquinoline-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is stable under normal conditions . Incompatible products include excess heat, strong oxidizing agents, strong reducing agents, and strong bases .

Scientific Research Applications

  • Synthesis Methodologies

    • Ethyl isoquinoline-3-carboxylate can be efficiently synthesized through 'one-pot' preparations using phthalaldehydes and imidate or diethyl aminomalonate. This method offers a potential route to create nonproteogenic amino acid derivatives (Meziane, Royer, & Bazureau, 2001).
  • Ring Expansion Applications

    • It has been discovered that activated quinoline and isoquinoline, including ethyl isoquinoline-3-carboxylate, can undergo ring expansion to produce novel benzoazepines. This process is achieved with high selectivity and excellent yields (Yadav, Reddy, Gupta, Prabhakar, & Jagadeesh, 2004).
  • Production of Pyrroloisoquinolines

    • Ethyl isoquinoline-3-carboxylate reacts with ethyl bromopyruvate to produce pyrroloisoquinolines, a class of compounds with potential in various chemical applications (Yavari, Hossaini, & Sabbaghan, 2006).
  • Central Nervous System Active Compounds

    • Ethyl isoquinoline-3-carboxylate derivatives are explored for their potential in producing central nervous system active compounds. However, these compounds have been found to be relatively toxic (Hung, Janowski, & Prager, 1985).
  • Antiviral Activity Research

    • Research into the synthesis of ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, which include derivatives of ethyl isoquinoline-3-carboxylate, has been conducted. These compounds were evaluated for their antiviral activities against various viruses (Ivashchenko et al., 2014).
  • Antibacterial Agent Potential

    • Ethyl isoquinoline-3-carboxylate derivatives have been studied for their potential as antibacterial agents. These compounds have shown moderate activity against certain bacteria (Krishnakumar et al., 2012).
  • Spectral Properties and Biomedical Applications

    • The spectral properties of ethyl isoquinoline-3-carboxylate derivatives have been investigated, revealing potential for use in biomedical applications as fluorescent markers (Galunov et al., 2003).

Safety And Hazards

Ethyl Isoquinoline-3-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

There is ongoing research into the synthesis of Ethyl Isoquinoline-3-carboxylate and its derivatives. For example, a tuneable route to multi-substituted isoquinolines through C–C bond cleavage from ethyl-3-benzyl-3,4-dihydroisoquinoline-3-carboxylate derivatives has been developed . Sodium hydride promoted the formation of 1-(isoquinolin-3-yl)-2-phenylethan-1-ones through a novel rearrangement involving C–C bond cleavage . This methodology provides an expedient access to diversely substituted isoquinolines .

properties

IUPAC Name

ethyl isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSCYCNNAIADLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465764
Record name Ethyl Isoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Isoquinoline-3-carboxylate

CAS RN

50458-79-2
Record name 3-Isoquinolinecarboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50458-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl Isoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
GR Clemo, SP Popli - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… behaviour of ethyl isoquinoline-3-carboxylate under comparable … Ethyl isoquinoline-3-carboxylate condensed readily with … Thus, ethyl isoquinoline-3-carboxylate behaved similarly to …
Number of citations: 9 pubs.rsc.org
MAA Meziane, S Royer, JP Bazureau - Tetrahedron Letters, 2001 - Elsevier
… The third route involves the use of ethyl glycinate, aminoacetonitrile and phthalaldehyde which yields the respective ethyl isoquinoline-3-carboxylate and isoquinoline-3-carbonitrile. …
Number of citations: 31 www.sciencedirect.com
GR Clemo, M Hoggarth - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… -3-carboxylic acid with sulphuric acid as catalyst gives a partially dehydrogenated ester C,H,N*CO,Et, and this was completely dehydrogenated to ethyl isoquinoline-3-carboxylate in 80-…
Number of citations: 0 pubs.rsc.org
MAA Meziane, JP Bazureau - Synlett, 2001 - thieme-connect.com
… The starting ethyl isoquinoline-3-carboxylate 1a and ethyl 6,7-dimethoxy isoquinoline-3-… A mixture of ethyl isoquinoline-3-carboxylate (1a; 1 g, 10 mmol) and benzyl bromide (2d; 1.7 g, …
Number of citations: 2 www.thieme-connect.com
L Henn, DMB Hickey, CJ Moody… - Journal of the Chemical …, 1984 - pubs.rsc.org
… Although the yield of ethyl isoquinoline-3-carboxylate is low, the effect of iodine is well illustrated by this example. IR the absence of iodine only the indole (21) is formed. Thermolysis of …
Number of citations: 104 pubs.rsc.org
J Czombos, W Aelterman, A Tkachev… - The Journal of …, 2000 - ACS Publications
… Reduction of the N-methyl quaternary salt derived from ethyl isoquinoline-3-carboxylate proceeded in a facile way with NaBH 4 in ethanol. In an analogous manner, the N-benzyl …
Number of citations: 30 pubs.acs.org
L Eriksson - 2003 - diva-portal.org
… Debromination of 2.5 also occurred, as ethyl isoquinoline-3-carboxylate 2.3 could be isolated in 20 to 30% yield. Varying the addition rate of 2.5 to the solution of POBr3 at different …
Number of citations: 4 www.diva-portal.org
MAAA Meziane, JP Bazureau - Molecules, 2002 - mdpi.com
… For this study, the 3-ethoxycarbonyl-N-substituted isoquinolinium salts 5 were prepared according to a solventless procedure (Scheme 2): a mixture of ethyl isoquinoline-3-carboxylate (…
Number of citations: 10 www.mdpi.com
C Cuerva, JA Campo, M Cano… - Chemistry–A European …, 2016 - Wiley Online Library
… [Hpz R(n,n)iq ] a4–a18 were synthesized through a Claisen condensation between the corresponding 3,5-n-dialkyloxyacetophenone and ethyl isoquinoline-3-carboxylate, followed by …
Q Yao, X Zhou, X Zhang, C Wang, P Wang… - Organic & Biomolecular …, 2017 - pubs.rsc.org
Convenient synthesis of 6-alkyl phenanthridines and 1-alkyl isoquinolines via silver-catalyzed oxidative radical decarboxylation - Organic & Biomolecular Chemistry (RSC Publishing) …
Number of citations: 35 pubs.rsc.org

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